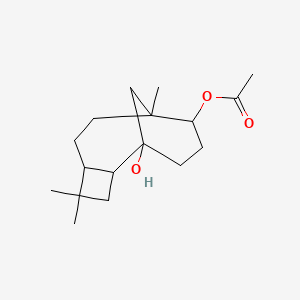

1,9-カリヨランジオール 9-アセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Senecrassidiol 6-acetate is a sesquiterpenoid compound with notable biochemical activity, including cytotoxic effects against cancer cells. This compound is derived from natural sources, such as the stembark of Aglaia simplicifolia, a species within the Meliaceae family known for its diverse chemical compounds with potential pharmacological benefits (Kurniasih et al., 2019).

Synthesis Analysis

The synthesis of Senecrassidiol 6-acetate involves complex organic reactions, typically starting from natural sesquiterpenoid precursors. The process may involve steps such as acetylation, where an acetyl group is introduced to Senecrassidiol, although specific synthesis routes for Senecrassidiol 6-acetate are not detailed in the available literature. However, research on similar compounds suggests methodologies that could be adapted for its synthesis, involving catalysis and organic solvent systems (Qian et al., 2016).

Molecular Structure Analysis

The molecular structure of Senecrassidiol 6-acetate is characterized by its sesquiterpenoid skeleton with an acetate group at the 6th position. Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are pivotal in elucidating its structure, providing insights into its molecular geometry, electronic distribution, and functional groups (Kurniasih et al., 2019).

Chemical Reactions and Properties

Senecrassidiol 6-acetate participates in chemical reactions typical of sesquiterpenoids and acetates, such as hydrolysis, where the acetate group can be removed under certain conditions. Its reactivity is influenced by the presence of the acetate group, which may affect its biological activity and solubility in organic solvents (Schneider et al., 2009).

Physical Properties Analysis

The physical properties of Senecrassidiol 6-acetate, such as melting point, boiling point, and solubility, are determined by its molecular structure. The acetate group increases its polarity compared to non-acetylated sesquiterpenoids, potentially affecting its solubility in various solvents. Detailed analyses of these properties require empirical data, which was not explicitly found in the available literature.

Chemical Properties Analysis

Senecrassidiol 6-acetate's chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are shaped by its functional groups. The acetate moiety introduces ester characteristics, making it susceptible to reactions like ester hydrolysis in alkaline conditions. Its sesquiterpenoid core also contributes to its chemical behavior, particularly in organic synthesis and potential interactions with biological molecules (Kurniasih et al., 2019).

科学的研究の応用

細胞毒性

1,9-カリヨランジオール 9-アセテートとして同定された化合物セネクラシジオールは、HeLa子宮頸がん細胞に対して細胞毒性を示しました {svg_1}. IC50値は、特定の生物学的または生化学的機能を阻害する物質の有効性を測定するもので、2.18 μMであることがわかりました {svg_2}.

抗炎症活性

セネクラシジオールは、試験されたモデルにおいて有意な抗炎症活性を示しました {svg_3}. これは、セネクラシジオールが新しい抗炎症薬の開発に潜在的に使用できることを示唆しています {svg_4}.

研究のための複雑な構造

セネクラシジオール 6-アセテートは、その複雑な構造のために高い複雑性を示し、科学研究の対象となっています. その多様な用途は、イベントがクラスタまたはバーストで発生するシステムのプロパティであるバースト性を提供します.

将来の方向性

While specific future directions for research on Senecrassidiol 6-acetate were not found in the search results, there are general trends in the field of natural product research that could be relevant. For example, there is ongoing research into the biological activities of sesquiterpenoids, a class of natural products to which Senecrassidiol 6-acetate may belong . This research is focused on understanding the potential uses of these compounds in medicine and drug discovery .

作用機序

Target of Action

1,9-Caryolanediol 9-acetate is a natural product used for research related to life sciences

Biochemical Pathways

It’s important to note that the compound is a sesquiterpenoid , a class of compounds known to interact with various biochemical pathways.

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.

特性

IUPAC Name |

(1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYCTLMXJJJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-N-(4-(trifluoroMethyl)phenethyl)pyrido[2,3-d]pyriMidin-4-aMine](/img/no-structure.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)